Isobutyraldehyde-D7
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Overview
Description
Isobutyraldehyde-D7: is a deuterium-labeled analogue of isobutyraldehyde, a compound with the molecular formula C4HD7O and a molecular weight of 79.15 g/mol . The deuterium labeling makes it particularly useful in various scientific research applications, especially in studies involving isotopic labeling and tracing.
Preparation Methods
Synthetic Routes and Reaction Conditions: Isobutyraldehyde-D7 can be synthesized through several methods. One common approach involves the hydroformylation of propene, where deuterium-labeled reagents are used to introduce the deuterium atoms into the molecule . Another method involves the rearrangement of methallyl alcohol in the presence of strong mineral acids, which can also be adapted to incorporate deuterium .
Industrial Production Methods: Industrial production of this compound typically involves the use of deuterium gas in the hydroformylation process. This method ensures the incorporation of deuterium atoms at specific positions within the molecule, making it suitable for use in isotopic labeling studies .
Chemical Reactions Analysis
Types of Reactions: Isobutyraldehyde-D7 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form methacrolein or methacrylic acid.
Reduction: Hydrogenation of this compound yields isobutanol.
Condensation: It can undergo condensation reactions with formaldehyde to form hydroxypivaldehyde.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium or nickel catalyst is typically used.
Condensation: Formaldehyde in the presence of a base such as sodium hydroxide is commonly used.
Major Products Formed:
Oxidation: Methacrolein, methacrylic acid.
Reduction: Isobutanol.
Condensation: Hydroxypivaldehyde.
Scientific Research Applications
Isobutyraldehyde-D7 is widely used in scientific research due to its deuterium labeling. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to trace the incorporation and transformation of labeled compounds.
Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of drugs.
Industry: Used in the synthesis of labeled intermediates for the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of isobutyraldehyde-D7 involves its participation in various chemical reactions where the deuterium atoms act as tracers. This allows researchers to track the movement and transformation of the compound within a system. The molecular targets and pathways involved depend on the specific application and the type of reaction being studied .
Comparison with Similar Compounds
Isobutyraldehyde-D7 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:
Isobutyraldehyde: The non-labeled version of this compound, with the molecular formula C4H8O.
Butyraldehyde: An isomer of isobutyraldehyde with the molecular formula C4H8O.
Propionaldehyde: Another aldehyde with the molecular formula C3H6O.
The deuterium labeling in this compound makes it particularly valuable for isotopic labeling studies, providing insights that are not possible with non-labeled compounds.
Properties
CAS No. |
122684-65-5 |
---|---|
Molecular Formula |
C4H8O |
Molecular Weight |
79.15 |
IUPAC Name |
2,3,3,3-tetradeuterio-2-(trideuteriomethyl)propanal |
InChI |
InChI=1S/C4H8O/c1-4(2)3-5/h3-4H,1-2H3/i1D3,2D3,4D |
InChI Key |
AMIMRNSIRUDHCM-UAVYNJCWSA-N |
SMILES |
CC(C)C=O |
Synonyms |
2-Methyl-propanal-D7; 2-Formylpropane-D7; 2-Methyl-1-propanal-D7; 2-Methylpropanal-D7; 2-Methylpropionaldehyde-D7; 2-Propanecarboxaldehyde-D7; Dimethylacetaldehyde-D7; Isobutanal-D7; Isobutyral-D7; Isobutyric Aldehyde-D7; Isobutyryl Aldehyde-D7; Isop |
Origin of Product |
United States |
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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